

ZY-444 quality control and handling procedures

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Compound of Interest

Compound Name: ZY-444

Cat. No.: B10854698

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Application Notes and Protocols for ZY-444

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the quality control and handling of **ZY-444**, a small molecule inhibitor of pyruvate carboxylase (PC) with potential applications in cancer research. Adherence to these guidelines is crucial for ensuring the integrity of experimental results and maintaining a safe laboratory environment.

ZY-444: Product Information

- Chemical Name: N4-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)-N2-isobutyl-pyrimidine-2,4-diamine
- CAS Number: 1802650-31-2[1][2]
- Molecular Formula: C₂₆H₂₈N₄OS[2][3]
- Molecular Weight: 444.59 g/mol [2][3]

Quality Control Specifications

ZY-444 should meet the following specifications to be considered suitable for research purposes.

Parameter	Specification	Recommended Analytical Method
Appearance	White to off-white solid	Visual Inspection
Purity	≥99.0%	High-Performance Liquid Chromatography (HPLC)
Identity	Conforms to structure	¹ H NMR, LC-MS
Solubility	≥100 mg/mL in DMSO	Visual Inspection

Handling and Storage Procedures

Proper handling and storage are critical to maintain the stability and integrity of **ZY-444**.

3.1. Handling:

- **ZY-444** should be handled in a well-ventilated area.
- Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.
- Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

3.2. Storage: The stability of **ZY-444** is dependent on the storage conditions.

Form	Storage Temperature	Shelf Life
Solid (Powder)	-20°C	3 years
4°C	2 years	
In Solvent (e.g., DMSO)	-80°C	6 months
-20°C	1 month	

Solutions of **ZY-444** in DMSO should be used within one month when stored at -20°C and within six months when stored at -80°C[1].

Experimental Protocols

4.1. Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of **ZY-444** in DMSO.

Materials:

- **ZY-444** (solid)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated analytical balance

Procedure:

- Equilibrate the **ZY-444** vial to room temperature before opening.
- Weigh the required amount of **ZY-444** using a calibrated analytical balance. For a 1 mL 10 mM stock solution, weigh 4.45 mg of **ZY-444**.
- Add the appropriate volume of anhydrous DMSO to the vial containing **ZY-444**.
- Vortex the solution until the **ZY-444** is completely dissolved. Gentle warming (37°C) may be applied if necessary.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C as recommended.

4.2. Quality Control Experimental Protocols

4.2.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of **ZY-444**. The specific conditions may need to be optimized for the available instrumentation and columns.

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m)

Reagents:

- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (optional, for mobile phase modification)

Procedure:

- Mobile Phase Preparation: Prepare two mobile phases:
 - Mobile Phase A: Water with 0.1% formic acid (optional)
 - Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
- Sample Preparation: Prepare a 1 mg/mL solution of **ZY-444** in a suitable solvent (e.g., acetonitrile or DMSO).
- Chromatographic Conditions:
 - Column: C18 analytical column
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Detection Wavelength: 254 nm (or an alternative wavelength determined by UV-Vis spectral analysis)

- Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compound and any impurities. For example:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-20 min: 95% to 5% B
 - 20-25 min: 5% B
- Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of **ZY-444** by the total peak area of all components in the chromatogram.

4.2.2. Identity Confirmation by ^1H NMR Spectroscopy

This protocol outlines the procedure for confirming the chemical structure of **ZY-444**.

Instrumentation:

- Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)

Reagents:

- Deuterated solvent (e.g., DMSO- d_6 or CDCl_3)
- **ZY-444** sample

Procedure:

- Dissolve approximately 5-10 mg of **ZY-444** in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
- Acquire a ^1H NMR spectrum according to the instrument's standard operating procedures.
- Process the spectrum (e.g., Fourier transform, phase correction, and baseline correction).

- Compare the obtained chemical shifts, multiplicities, and integration values with a reference spectrum or the expected values for the known structure of **ZY-444**.

Signaling Pathway and Experimental Workflow Diagrams

5.1. **ZY-444** Signaling Pathway

ZY-444 has been shown to exert its anticancer effects by targeting pyruvate carboxylase (PC), which in turn modulates the Wnt/ β -catenin signaling pathway.[4][5]

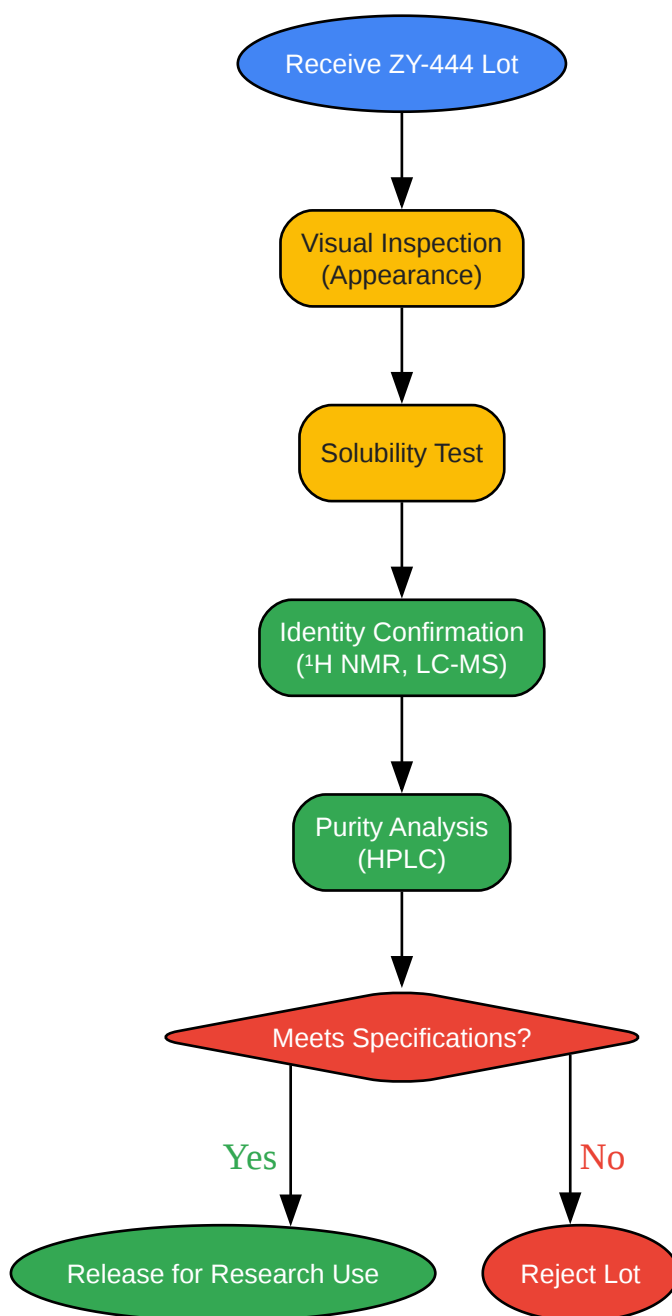


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Caption: **ZY-444** inhibits Pyruvate Carboxylase, leading to suppression of the Wnt/ β -catenin pathway.

5.2. **ZY-444** Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process for **ZY-444**.



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Caption: A typical workflow for the quality control assessment of a new batch of **ZY-444**.

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